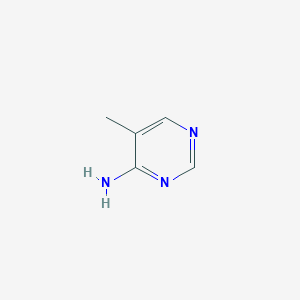

4-Amino-5-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCYITPLDKUZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617313 | |

| Record name | 5-Methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-68-7 | |

| Record name | 5-Methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Process Optimization for 4 Amino 5 Methylpyrimidine and Its Key Intermediates

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine core of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) can be efficiently achieved through several strategic approaches. These methods primarily involve the condensation of a three-carbon component with an amidine. Two prominent and scalable routes utilize either 2-cyanoacetamide (B1669375) or malononitrile (B47326) as the starting material.

Utilizing 2-Cyanoacetamide and Vilsmeier Reagent for 4-Amino-2-methylpyrimidine-5-carbonitrile

A cost-effective and scalable approach to the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile employs the readily available starting material, 2-cyanoacetamide. researchgate.netacs.org This method involves an initial reaction with a Vilsmeier reagent, which is a versatile formylating agent. ijpcbs.comsemanticscholar.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), activates the 2-cyanoacetamide. researchgate.netijpcbs.com This activation leads to the formation of an enamine intermediate. researchgate.netacs.org The subsequent step involves the condensation of this enamine with acetamidine, which provides the remaining nitrogen atoms for the pyrimidine ring. researchgate.net This cyclization reaction ultimately affords 4-amino-2-methylpyrimidine-5-carbonitrile. researchgate.net

| Parameter | Condition | Effect on Yield |

| Starting Material | 2-Cyanoacetamide | Economical and readily available. |

| Reagents | Vilsmeier Reagent, Acetamidine | Efficient for pyrimidine ring formation. |

| Key Intermediate | Enamine from 2-cyanoacetamide | Crucial for the subsequent cyclization. |

| Overall Yield | Approx. 65% (for the two-step synthesis to the aminomethyl derivative) | Demonstrates a viable synthetic route. |

| Parameter | Condition | Yield |

| Starting Materials | Malononitrile, Acetamidine hydrochloride, Formaldehyde (B43269) | - |

| Solvent | tert-Butyl alcohol, Water | - |

| Temperature (Stage 1) | 65-70 °C | - |

| Reagent (Stage 2) | tert-Butyl hydroperoxide | - |

| Temperature (Stage 2) | 20-35 °C | - |

| Final Product Yield | - | 92.6% |

Functional Group Modifications of Pyrimidine Precursors

Following the successful synthesis of the 4-amino-2-methylpyrimidine-5-carbonitrile core, subsequent functional group modifications are necessary to arrive at the target 4-amino-5-methylpyrimidine. A critical transformation is the reduction of the nitrile group at the 5-position.

The catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile is a key step to produce 4-amino-5-aminomethyl-2-methylpyrimidine. researchgate.netacs.org This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This transformation is a crucial step in the synthesis of Vitamin B1, where 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate. researchgate.netgoogle.com Further modifications, such as deamination of the aminomethyl group, would be required to obtain the final this compound.

Bromination of Hydroxymethyl Precursors (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine)

A key transformation in the synthesis of thiamine (B1217682) and its analogs is the conversion of the stable 5-hydroxymethyl group of the pyrimidine precursor into a more reactive 5-bromomethyl handle. wikipedia.orgbertin-bioreagent.com The compound 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is the typical starting material for this step. wikipedia.org The resulting 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) serves as a crucial electrophile, primed for subsequent nucleophilic substitution to form the methylene (B1212753) bridge connecting the pyrimidine and thiazole (B1198619) rings of thiamine.

The conversion of the primary alcohol in HMP to the corresponding bromide is typically achieved using strong brominating agents.

Hydrobromic Acid (HBr): HBr is a common and effective reagent for this transformation. The reaction involves the protonation of the hydroxyl group by HBr, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule via an SN2 mechanism. A patented method details the reaction of a closely related precursor, 4-amino-2-methyl-5-methoxymethylpyrimidine, with HBr in an acidic solvent to yield the desired 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide salt. google.com This process demonstrates the utility of HBr in simultaneously cleaving the ether (or reacting with the alcohol) and installing the bromide. google.com

| Parameter | Condition 1 google.com | Condition 2 google.com | Condition 3 google.com |

|---|---|---|---|

| Precursor | 4-amino-2-methyl-5-methoxymethylpyrimidine | 4-amino-2-methyl-5-methoxymethylpyrimidine | 4-amino-2-methyl-5-methoxymethylpyrimidine |

| Reagent | Hydrobromic Acid (HBr) | Hydrobromic Acid (HBr) | Hydrobromic Acid (HBr) |

| Solvent | Acetic Acid | Formic Acid | Formic Acid |

| Temperature | 65 °C | 80 °C | 120 °C |

Phosphorus Tribromide (PBr₃): While specific documented use for HMP is less common in readily available literature, PBr₃ is a classic and powerful alternative for converting primary alcohols to alkyl bromides. The mechanism involves the reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate, which makes the hydroxyl group a better leaving group. A bromide ion, generated from the PBr₃, then displaces this group. This method is often favored for its high efficiency, though it requires careful handling due to the reactivity of PBr₃ with water.

Precise control over reaction parameters is critical to ensure high yield and purity of the brominated product.

Reaction Temperature: Temperature is a crucial factor in bromination reactions. Insufficient heat can lead to slow or incomplete conversion, while excessive temperatures can promote side reactions or product degradation. google.com The pyrimidine ring and its substituents, particularly the bromomethyl group, can be sensitive to high heat. The optimal temperature balances the need for a sufficient reaction rate with the imperative to maintain the integrity of the product molecule. As indicated in patented procedures, temperatures can range from moderate (40-80 °C) to elevated (120-150 °C) depending on the specific solvent and substrate. google.com

Inert Atmospheres: While not always strictly necessary for reactions involving robust reagents like HBr, the use of an inert atmosphere (e.g., nitrogen or argon) is a standard practice in organic synthesis to enhance reproducibility and prevent unwanted oxidative side reactions. For sensitive substrates or reactions that are prone to oxidation, excluding atmospheric oxygen and moisture is essential for achieving high yields of the desired product.

Alternative Alkylation Strategies (e.g., Nucleophilic Substitution, Radical Bromination)

Beyond the direct conversion of the hydroxymethyl group, other strategies can be employed to generate the key 5-bromomethylpyrimidine intermediate or to introduce the 5-methyl group itself.

Radical Bromination: An alternative pathway to 4-amino-5-bromomethyl-2-methylpyrimidine starts from this compound. The methyl group at the 5-position is in a "benzylic-like" position, making its hydrogens susceptible to abstraction by radicals. This allows for radical bromination, a reaction that selectively halogenates positions adjacent to aromatic rings or double bonds. masterorganicchemistry.comlibretexts.org The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), used in conjunction with a radical initiator like light (hν) or AIBN (azobisisobutyronitrile). libretexts.orgorganic-chemistry.org The low concentration of Br₂ maintained by NBS in the reaction mixture favors the desired radical substitution over competing electrophilic addition reactions. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution reactions are fundamental in pyrimidine chemistry, though they are most common at the 2, 4, and 6 positions, which are electron-deficient due to the influence of the ring nitrogen atoms. bhu.ac.inrsc.org A leaving group at one of these positions can be readily displaced by a nucleophile. bhu.ac.in While substitution at the C5 position is less facile, it can be achieved. A synthetic strategy could involve starting with a 5-halopyrimidine and introducing the methyl group via a nucleophilic substitution reaction, for instance, using an organocuprate reagent. More practically, nucleophilic substitution is used to further functionalize the pyrimidine ring once the core is assembled. google.com

Scalable and Industrially Relevant Synthetic Protocols

The industrial production of thiamine necessitates synthetic routes to its pyrimidine intermediate that are not only high-yielding but also cost-effective, safe, and scalable. Research has focused on developing processes that begin with inexpensive, readily available starting materials. researchgate.net

Development of High-Yielding Processes for Industrial Production

For industrial-scale synthesis, batch processes have been developed that are optimized for high throughput and yield. Two prominent scalable routes have been described for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate readily derived from this compound precursors. researchgate.net Both pathways converge on the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

| Parameter | Scalable Process 1 researchgate.net | Scalable Process 2 researchgate.net |

|---|---|---|

| Starting Material | 2-Cyanoacetamide | Malononitrile |

| Key Intermediate | 4-amino-2-methylpyrimidine-5-carbonitrile | 4-amino-2-methylpyrimidine-5-carbonitrile |

| Final Step | Hydrogenation | Hydrogenation |

| Overall Yield | 65% | 70% |

| Industrial Suitability | Described as convenient for industrial use | Described as convenient for industrial use |

Continuous Flow Synthesis Applications

Continuous flow chemistry represents a modern approach to chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov These benefits include superior control over reaction temperature and mixing, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. vapourtec.com The synthesis of pyrimidine derivatives and other pharmaceutical intermediates is increasingly utilizing this technology. nih.gov

The synthesis of the key Vitamin B1 intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine, has been successfully adapted to a fully continuous flow platform. researchgate.net This approach often involves a sequence of reactions and work-up steps performed in an integrated system of reactors, pumps, and separators, eliminating the need for manual isolation of intermediates. Such integrated flow systems can dramatically reduce reaction times, improve process efficiency, and provide higher product quality compared to conventional batch methods. vapourtec.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfoliamedica.bg This technology has been successfully applied to the synthesis of various pyrimidine analogues. The use of microwave irradiation in conjunction with eco-friendly, heterogeneous catalysts offers a sustainable and efficient pathway for producing these compounds. rsc.org

One notable approach involves the one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid in water, a green solvent, under microwave irradiation. This catalyst-free method provides high yields (78–94%) in remarkably short reaction times (3–6 minutes). nih.gov In contrast, conventional heating methods require significantly longer periods (1–6 hours) to achieve moderate to good yields. nih.gov

The efficiency of microwave-assisted synthesis is further enhanced by the use of catalysts. For instance, NiTiO₃ nanoparticles supported on exfoliated montmorillonite (B579905) K30 (MK30) have been employed as a benign heterogeneous catalyst for the synthesis of 4-amino pyrimidine analogues. rsc.org This method also boasts high yields and short reaction times, with the added benefit of catalyst reusability for up to six cycles without significant loss of activity. rsc.org

| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave Irradiation | None / Water | 3–6 min | 78–94 | nih.gov |

| Conventional Heating (60°C) | None / Water | 1–4 h | 71–87 | nih.gov |

| Conventional Heating (48°C) | None / Water | 2–6 h | 69–86 | nih.gov |

| Microwave Irradiation | 20% NiTiO₃/MK30 | ~5 min | 88–95 | rsc.org |

Catalytic Systems in Pyrimidine Synthesis

Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. The synthesis of pyrimidines has benefited from a wide array of catalytic systems, including heterogeneous, Lewis acid, and palladium-based catalysts.

Heterogeneous catalysts offer significant advantages, such as ease of handling, recovery, and reusability, which align with the principles of green chemistry. ijcce.ac.irscispace.comresearchgate.net Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has proven to be a highly efficient and recyclable basic catalyst for the synthesis of mono- and bis-pyrimidine derivatives. ijcce.ac.irscispace.comresearchgate.net

This catalytic system is employed in the three-component reaction of amidines, malononitrile, and aldehydes in ethanol (B145695) at reflux. ijcce.ac.irscispace.com The strongly basic nature of KF/Al₂O₃ allows it to replace traditional organic bases, simplifying the workup procedure and reducing waste. ijcce.ac.irscispace.comresearchgate.net The catalyst can be easily removed by filtration after the reaction. ijcce.ac.irscispace.com Optimization studies have shown that the best results are achieved using 30 mol% of the KF/Al₂O₃ catalyst in ethanol, leading to high yields in short reaction times. scispace.com This method avoids the use of toxic solvents and costly or transition-metal-based catalysts that are common in other synthetic protocols. scispace.com

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. researchgate.net Aluminum chloride (AlCl₃), a classic Lewis acid, has been shown to work efficiently even in water-based systems under appropriate pH conditions, challenging the conventional wisdom that such catalysts are inactive in aqueous solutions. researchgate.net

In the context of pyrimidine synthesis, Lewis acids like samarium chloride have been used to catalyze the cyclization of β-formyl enamides with urea (B33335) under microwave irradiation, providing annelated pyrimidines in high yields (up to 86%) in under 10 minutes. organic-chemistry.org The Lewis acid activates the carbonyl group, facilitating the cyclization step. organic-chemistry.org AlCl₃ itself is utilized in various organic reactions and can regulate the optoelectronic properties of nitrogen-containing heterocyclic conjugated molecules through Lewis acid-base interactions. nih.gov This principle can be applied to catalyze reactions involving pyrimidine precursors.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast range of functionalized aromatic and heteroaromatic compounds. acs.orgrsc.org These reactions have been successfully applied to the synthesis and functionalization of the pyrimidine core.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the highly regioselective amination of polychlorinated pyrimidines. thieme-connect.com For instance, treatment of 6-aryl-2,4-dichloropyrimidine with amines under Buchwald-Hartwig conditions leads cleanly to C-4 aminated products with excellent yields and selectivity under mild conditions and low catalyst loading. thieme-connect.com

Similarly, the Hiyama cross-coupling reaction, which couples organosilanes with organic halides or tosylates, has been developed for the C-2 arylation of pyrimidine derivatives. semanticscholar.orgresearchgate.net An efficient protocol utilizes a palladium chloride (PdCl₂) catalyst with a copper(I) chloride (CuCl) additive to couple pyrimidin-2-yl tosylates with various organosilanes, affording C2-aryl and alkenyl pyrimidine derivatives in good to excellent yields. semanticscholar.orgresearchgate.net This method demonstrates wide functional group tolerance. semanticscholar.orgresearchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands (e.g., Ph₃P, dppb) | 6-Aryl-2,4-dichloropyrimidine, Amines | C-4 Aminated Pyrimidines | High regioselectivity, Mild conditions, Low catalyst loading (1 mol%) | thieme-connect.com |

| Hiyama Cross-Coupling | PdCl₂ with CuCl additive and PCy₃ ligand | Pyrimidin-2-yl tosylates, Organosilanes | C-2 Aryl/Alkenyl Pyrimidines | Wide functional group tolerance, Good to excellent yields | semanticscholar.orgresearchgate.net |

| Intramolecular Cross-Dehydrogenative Coupling | PdCl₂ | Amine and Aldehyde Derivatives | Fused Imidazo[1,2-a]pyrimidines | Broad substrate scope, Mild reaction conditions | acs.org |

Challenges and Innovations in Synthetic Yields and Purity

Despite advancements in synthetic methodologies, challenges related to reaction yields and product purity persist. Side reactions, stability of intermediates, and reaction conditions can all impact the efficiency of a synthetic route.

Diazotization is a common reaction for converting primary aromatic amines into diazonium salts, which are versatile intermediates in organic synthesis. organic-chemistry.org The process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org However, the resulting diazonium salts, particularly aliphatic ones, can be unstable and undergo subsequent reactions, such as solvolysis, where the solvent acts as a nucleophile. organic-chemistry.org

Strategies for Suppressing Side Reactions

In the synthesis of pyrimidine derivatives, including this compound and its intermediates, the formation of side products can significantly impact yield and purity. Process optimization, therefore, heavily focuses on identifying and mitigating these side reactions. Research into the synthesis of structurally similar heterocyclic compounds provides valuable insights into potential side reactions and strategies for their suppression, which can be extrapolated to the synthesis of this compound. Key strategies involve careful selection of reagents, control of reaction conditions, and understanding the reactivity of intermediates.

One common challenge in pyrimidine synthesis is the potential for starting materials or intermediates to undergo undesired transformations, such as polymerization or reactions with the solvent. For instance, in the synthesis of 5-fluoro-4-aminopyrimidines, the use of a 4-hydroxyphenyl derivative as a reactant led to moderate yields, which was presumed to be due to a competing polymerization of the enolate intermediate nih.gov. This highlights the sensitivity of certain intermediates and the need for conditions that favor the desired cyclization over polymerization.

Another documented side reaction involves the solvent participating in the reaction pathway. In one case, the synthesis of a pyrazolo-substituted pyrimidine derivative was complicated by the pyrazolo moiety acting as a leaving group, which was followed by an addition-elimination reaction with the methanol (B129727) solvent nih.gov. This resulted in the formation of a methoxy-substituted byproduct, reducing the yield of the target molecule nih.gov.

In multi-step syntheses involving reduction, the formation of over-reduced or selectively dehalogenated byproducts is a frequent issue. For example, during the reduction of 2-chloro-substituted pyridine (B92270) derivatives, a common side reaction is the unintended reduction of the chlorine atom, replacing it with a hydrogen atom google.com. Suppressing this requires careful selection of catalysts and optimization of reaction conditions, such as hydrogen pressure google.com.

The choice of base or condensing agent can also be critical in preventing side product formation. A notable example is seen in the synthesis of a pyridone derivative where using potassium hydroxide (B78521) (KOH) in methanol successfully yielded the desired product without the formation of a methyl ether byproduct google.com. This specific choice of reagent proved superior in avoiding the undesired side reaction google.com.

The following table summarizes key findings from research on related compounds, illustrating strategies to suppress common side reactions.

| Reaction / Process | Potential Side Reaction / Byproduct | Strategy for Suppression | Compound Context |

| Cyclization involving enolates | Polymerization of the enolate intermediate | Optimization of reactant structure (avoiding highly activating/polymerizable groups) | 4-hydroxyphenyl substituted 5-fluoro-4-aminopyrimidine nih.gov |

| Synthesis in alcohol solvents | Solvent addition-elimination leading to ether byproducts | Selection of stable precursors; avoiding moieties that can act as leaving groups | Pyrazolo-substituted 5-fluoro-4-aminopyrimidine nih.gov |

| Catalytic hydrogenation of chloro-derivatives | Reductive dehalogenation (replacement of Cl with H) | Precise control of catalyst and hydrogen pressure | 2-chloro-substituted pyridine derivatives google.com |

| Base-mediated reactions in methanol | Formation of methyl ether byproducts | Substitution of sodium hydroxide with potassium hydroxide (KOH) | Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one google.com |

These examples from related heterocyclic syntheses underscore the importance of a multi-faceted approach to suppressing side reactions. Strategies range from the rational selection of starting materials and reagents to the fine-tuning of reaction parameters like temperature, pressure, and solvent systems. Applying these principles is crucial for the development of robust and efficient manufacturing processes for this compound.

Iii. Derivatization Strategies and Synthetic Applications of 4 Amino 5 Methylpyrimidine and Its Analogs

Synthesis of Complex Heterocyclic Compounds

The fusion of a second heterocyclic ring onto the 4-amino-5-methylpyrimidine core is a common strategy to generate novel molecular architectures. The amino group at the C4 position and the methyl group at the C5 position, or other functionalities at this position in its analogs, are key to these annulation reactions.

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The synthesis of pyrimido[4,5-d]pyrimidines, which involves the formation of a new pyrimidine (B1678525) ring fused to the existing one, has been extensively studied. These bicyclic systems are of interest due to their structural analogy to purines. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like pyrimido[4,5-d]pyrimidines in a single step from three or more reactants. researchgate.netrsc.orgsharif.eduatmiyauni.ac.in These reactions are highly atom-economical and environmentally friendly. atmiyauni.ac.in For instance, the three-component condensation of 6-aminouracils (analogs of this compound), aldehydes, and various nitrogen-containing species like urea (B33335), thiourea (B124793), or secondary amines can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. rsc.orgresearchgate.net The reaction of barbituric acid, an aldehyde, and urea or thiourea in water is an example of a green one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.in

A notable example involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde (B43269) or other aldehydes in a 1:1:2 molar ratio to yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net

Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Aminopyrimidine | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-Aminouracil | Aromatic Aldehyde | Urea/Thiourea | Ceric Ammonium Nitrate (CAN) / Water | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-dione/thione | Good to Excellent |

| 6-Amino-1,3-dimethyluracil | p-Anisidine | Formaldehyde | Ethanol (B145695), RT | Substituted pyrimido[4,5-d]pyrimidin-2,4-dione | Not specified |

| Barbituric Acid | Aromatic Aldehyde | Thiourea | CAN / Water | 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione | High |

Regiospecific one-pot reactions provide a powerful tool for the controlled synthesis of specific isomers of pyrimido[4,5-d]pyrimidines. These reactions often proceed under mild conditions and can be facilitated by microwave irradiation to reduce reaction times and improve yields. rsc.org For example, electron-rich 6-[(dimethylamino)methylene]amino uracil (B121893) undergoes a [4+2] cycloaddition reaction with in situ generated glyoxylate (B1226380) imines to afford pyrimido[4,5-d]pyrimidine derivatives regiospecifically. researchgate.net

Intramolecular cyclization is a key strategy for the synthesis of the pyrimido[4,5-d]pyrimidine ring system. This typically involves a precursor molecule that already contains most of the atoms needed for the final bicyclic structure. The cyclization is then triggered by a specific reaction condition. For instance, 6-amino-1,3-disubstituted uracils can be acylated and then cyclized using hydrazine (B178648) to form the fused pyrimidine ring. nih.gov The subsequent cleavage of the N-N bond under diazotization conditions yields the desired pyrimido[4,5-d]pyrimidine-2,4-dione. nih.gov

Another example involves the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides, which can lead to intramolecular SNAr cyclization to form fused heterocyclic systems. nih.gov

Thienopyrimidine Compounds

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are another important class of heterocyclic compounds. The synthesis of thienopyrimidines often starts from a suitably substituted thiophene precursor, which then undergoes cyclization to form the pyrimidine ring. However, it is also possible to construct the thiophene ring onto a pre-existing pyrimidine core.

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which are key intermediates for thienopyrimidines. nih.gov For instance, the reaction of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base leads to the formation of a polysubstituted 2-aminothiophene. nih.gov While not directly starting from this compound, this highlights a general strategy where a pyrimidine-containing starting material could potentially be used to construct a fused thiophene ring.

A more direct approach involves the reaction of 4-aminopyrimidine (B60600) derivatives with reagents that provide the necessary atoms for the thiophene ring. For example, the reaction of 4-chloro-5-cyanopyrimidines with thioglycolic acid derivatives can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) scaffold.

Chemical Transformations of Functional Groups

The amino and methyl groups of this compound are key sites for chemical modifications, allowing for the introduction of various substituents and the construction of more complex molecules.

The amino group at the C4 position can undergo a variety of reactions typical of primary aromatic amines. These include acylation, alkylation, and diazotization followed by substitution. For example, the amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. These amides can then serve as precursors for intramolecular cyclization reactions to form fused heterocyclic systems.

The methyl group at the C5 position, while generally less reactive than the amino group, can also be functionalized. For instance, it can be halogenated under radical conditions to introduce a handle for further transformations. More commonly, analogs of this compound where the methyl group is replaced by other functional groups like a hydroxymethyl or aminomethyl group are used in synthesis. The hydroxymethyl group of 4-amino-5-hydroxymethyl-2-methylpyrimidine, for example, is a precursor in the biosynthesis of thiamine (B1217682) (Vitamin B1). nih.gov The aminomethyl group in 4-amino-5-aminomethyl-2-methylpyrimidine can be readily acylated or participate in condensation reactions.

Table 2: Chemical Transformations of Functional Groups of this compound and its Analogs

| Starting Compound | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Formic Acid | Formylation | N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide | nih.govebi.ac.uk |

| 6-Amino-1,3-disubstituted uracil | Acid Chloride | Acylation | 6-Acylamino-1,3-disubstituted uracil | nih.gov |

| 6-Chloro-5-hydroxy-4-aminopyrimidine | Aminoalkyl chloride | Alkylation/Intramolecular Cyclization | Fused oxazepine derivative | nih.gov |

Nucleophilic Substitution Reactions at the 5-Position

The functional group at the 5-position of the 4-amino-2-methylpyrimidine ring, typically a derivative of the methyl group, is a key site for nucleophilic substitution reactions. These reactions are fundamental in creating a variety of analogs, most notably in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a crucial intermediate for Vitamin B1 (thiamine). google.com The reactivity of a substituent on the 5-position methyl group allows for the introduction of nitrogen-containing functionalities, which is a critical step in building the complete thiamine molecule.

The conversion of a 5-halomethyl, such as a bromomethyl, or a related 5-alkoxymethyl group into a 5-aminomethyl group is a pivotal transformation. This nucleophilic substitution, where an amino group displaces a leaving group (like bromide or an alkoxide), leads to the formation of 4-amino-5-aminomethyl-2-methylpyrimidine (AMP). google.com While the direct amination of the 5-bromomethyl derivative is a known pathway, detailed synthetic methodologies in the available literature often focus on the conversion of 5-alkoxymethylpyrimidines due to their relevance in industrial processes. google.comgoogle.com

Specific literature detailing the gas-phase amination of 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) is limited in the reviewed sources. However, the industrial conversion of related 5-alkoxymethylpyrimidine precursors to the desired 5-aminomethylpyrimidine is often carried out at high temperatures (210–300°C), conditions under which the reactants, particularly ammonia (B1221849), are in the gas phase within a high-pressure autoclave system. google.com This process effectively functions as a gas-phase reaction, where ammonia acts as the nucleophile to displace the leaving group on the 5-position side chain.

The direct conversion of 5-alkoxymethylpyrimidines to 4-amino-5-aminomethyl-2-methylpyrimidine (AMP) is efficiently achieved by reaction with ammonia in the presence of Lewis or Brønsted acid catalysts. google.com Among the most effective catalysts are metal oxides, with aluminum oxide (Al₂O₃) being particularly preferred. Other oxides such as zirconium dioxide (ZrO₂) and acids like phosphoric acid (H₃PO₄) are also utilized. google.com

The reaction is typically performed in an autoclave at temperatures ranging from 50–400°C, with an optimal range of 210–300°C. google.com A large excess of ammonia is used, often between 25 to 250 molar equivalents relative to the pyrimidine substrate. google.comgoogle.com The reaction can be conducted in an inert organic solvent, such as toluene, or using liquid ammonia itself as the solvent. google.com These catalytic methods provide a direct and selective route to AMP, avoiding more complex and expensive reduction or hydrolysis steps common in other synthetic pathways. google.com

Table 1: Optimized Parameters for Catalytic Amination of 2-Methyl-4-amino-5-methoxymethylpyrimidine

| Parameter | Specification | Source(s) |

| Catalyst | Al₂O₃, H₃PO₄, ZrO₂ | google.com |

| Temperature Range | 50–400°C (Optimal: 210–300°C) | google.com |

| Ammonia Equivalents | 25–250 | google.comgoogle.com |

| Solvent | Inert organic solvents (e.g., Toluene) or NH₃ | google.com |

4-Amino-5-aminomethyl-2-methylpyrimidine (AMP) is a direct precursor in the thiamine (Vitamin B1) salvage pathway. chemicalbook.com In this biochemical route, organisms can synthesize thiamine from intermediates acquired from their environment. AMP serves as a substrate for enzymes like TenA, which is involved in thiamine metabolism. chemicalbook.com The formation of AMP through the derivatization strategies mentioned above is therefore critical for producing key biological molecules. The subsequent enzymatic coupling of the pyrimidine moiety (as AMP or its phosphorylated form) with the thiazole (B1198619) moiety of thiamine completes the biosynthesis of this essential vitamin.

Conversion of Bromomethyl to Aminomethyl Derivatives

Reactions Involving the Amino Group

The exocyclic amino group at the 4-position of the pyrimidine ring can undergo reactions typical of aromatic amines. A significant transformation is diazotization, which involves treating the aminopyrimidine with a source of nitrosonium ion (NO⁺), such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid). sid.irnist.gov

The resulting diazonium salt is an intermediate that can be unstable. sid.irresearchgate.net For 4-aminopyrimidines, the primary subsequent reaction of the diazonium intermediate is often deamination, where the diazonium group is replaced by a hydroxyl group, converting the 4-aminopyrimidine into a pyrimidin-4-one (e.g., uracil-like) structure. sid.irresearchgate.net Studies on 4-amino-5-cyanopyrimidines indicate that the diazonium species strongly prefers the deamination pathway over dediazotization or ring-opening reactions under various conditions. sid.irresearchgate.net This reactivity allows for the conversion of the amino group into other functionalities, providing a route to different classes of pyrimidine derivatives.

Oxidative and Reductive Transformations

Oxidative and reductive processes are crucial for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from various precursors. Many industrial syntheses of this key thiamine intermediate start with precursors that are in a different oxidation state. google.com

For instance, a common strategy involves the catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.net In this reductive transformation, the nitrile group (-C≡N) at the 5-position is reduced to an aminomethyl group (-CH₂NH₂). This reaction is typically carried out under hydrogen pressure using catalysts like Raney Nickel in an ammonia-saturated solvent such as methanol (B129727). chemicalbook.com

Another reductive pathway is the reductive amination of a 5-formyl (-CHO) group. google.com Alternatively, the hydrolysis of a 5-formamidomethyl group (-CH₂NHCHO) represents a transformation from a protected amine, which can be considered the final step of a reductive pathway. google.comnih.gov These methods highlight the importance of reduction in forming the critical aminomethyl side chain.

Information regarding the direct oxidation of the this compound core is less prevalent in the reviewed literature. The pyrimidine ring is generally electron-deficient, which can influence its susceptibility to oxidation. wikipedia.org

Iv. Biochemical and Medicinal Chemistry Investigations of 4 Amino 5 Methylpyrimidine Derivatives

Enzyme Inhibition and Modulatory Activities

Derivatives of 4-amino-5-methylpyrimidine have been the subject of significant biochemical and medicinal chemistry research due to their structural similarity to the pyrimidine (B1678525) moiety of thiamine (B1217682) (Vitamin B1). This structural analogy allows them to function as antimetabolites, interfering with the biochemical pathways that utilize thiamine pyrophosphate (TPP), the active form of thiamine. Their biological activities are primarily centered on the inhibition and modulation of various enzymes, not only within the thiamine biosynthesis pathway but also extending to other critical enzyme families, such as kinases.

The biosynthesis of thiamine is a vital pathway in many microorganisms, and its disruption can lead to growth inhibition, making the enzymes in this pathway attractive targets for antimicrobial drug development. This compound derivatives have been investigated as inhibitors of key enzymes in this pathway.

One of the critical enzymes in the thiamine biosynthesis pathway is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) kinase, also known as ThiD. This enzyme catalyzes the phosphorylation of HMP to HMP monophosphate (HMP-P), a crucial step before its condensation with the thiazole (B1198619) moiety to form thiamine monophosphate. nih.govnih.gov Derivatives of this compound can act as modulators of HMP kinase activity. These compounds can compete with the natural substrate, HMP, for binding to the enzyme's active site.

Kinetic studies are essential to understand the mechanism by which these derivatives inhibit HMP kinase. Different models of inhibition, such as competitive, non-competitive, and uncompetitive inhibition, can be elucidated through these studies. In an uncompetitive inhibition model, the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of inhibition becomes more effective at higher substrate concentrations. While specific kinetic data for this compound derivatives exhibiting uncompetitive inhibition of HMP kinase is not extensively detailed in the provided search results, the general principles of enzyme kinetics suggest that such a mechanism is plausible for structurally similar inhibitors.

For instance, studies on analogous thiamine pathway enzymes have demonstrated various inhibition patterns. The affinity of these inhibitors is often quantified by the inhibition constant (Ki).

Table 1: Illustrative Kinetic Parameters of Thiamine Pathway Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Inhibition Model | Ki (µM) |

| Thiamine Analogues | Thiamine Pyrophosphokinase | Competitive | 2-180 |

| Pyrithiamine | Thiamine Pyrophosphokinase | Competitive | 2-3 |

| Oxythiamine | Thiamine Pyrophosphokinase | Competitive | 4200 |

This table provides examples of inhibition constants for thiamine analogues against a key enzyme in thiamine metabolism to illustrate the range of potencies that can be achieved. nih.gov

Following the phosphorylation of HMP, thiamine monophosphate synthase (ThiE) catalyzes the condensation of HMP-P with 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (Thz-P) to form thiamine monophosphate. ebi.ac.uk this compound derivatives, particularly those that can be intracellularly phosphorylated to mimic HMP-P, are potential inhibitors of this enzyme. By blocking this crucial coupling step, these compounds can effectively halt the de novo synthesis of thiamine.

The 4-aminopyrimidine (B60600) scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. rsc.org Consequently, derivatives of this compound have been explored as inhibitors of various protein kinases. These derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been particularly successful in generating potent kinase inhibitors. rsc.org

Table 2: Examples of Kinase Inhibition by Aminopyrimidine Derivatives

| Derivative Scaffold | Target Kinase | IC50 (nM) |

| Pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) | <1 |

| 4-Aminopyrazolopyrimidine (PP1) | LCK | 5 |

| 4-Aminopyrazolopyrimidine (PP2) | Fyn | 4 |

| 4-Amino-pyridopyrimidine | MAP4K4 | <10 |

This table showcases the potent inhibitory activities of various aminopyrimidine-based compounds against different kinases, highlighting the versatility of this scaffold. nih.govrsc.orgresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the rational design of more potent and selective enzyme inhibitors. For 4-aminoquinoline (B48711) derivatives, which share the aminopyrimidine core, SAR studies have revealed key insights. nih.govnih.gov

For instance, in the context of antiplasmodial activity, modifications at the 7-position of the quinoline (B57606) ring significantly impact the compound's basicity and, consequently, its accumulation in the parasite's acidic food vacuole. nih.gov Electron-withdrawing groups at this position tend to decrease the pKa of the quinoline nitrogen, which can affect the drug's activity. nih.gov Similarly, the nature of the side chain attached to the 4-amino group is critical for activity, with factors like chain length and the nature of the terminal amino group playing a significant role. nih.govmanchester.ac.uk

For kinase inhibitors based on the aminopyrimidine scaffold, SAR studies focus on substitutions that can enhance binding affinity and selectivity for the target kinase. The core scaffold typically forms key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. Substituents on the pyrimidine ring can then be optimized to exploit specific features of the ATP-binding pocket of the target kinase, leading to improved potency and selectivity. rsc.org

Thiamine-Dependent Enzyme Inhibition

HMP Kinase Activity Modulation

Biological Pathways and Cellular Processes Modulation

Derivatives of this compound have been shown to interact with and modulate a variety of biological pathways and cellular processes critical in both normal physiology and pathological conditions. These interactions form the basis of their therapeutic potential in areas such as oncology and immunology.

The ability of this compound derivatives to modulate cellular signaling pathways is a key area of investigation. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities.

Certain thieno[2,3-d]pyrimidine (B153573) derivatives containing the this compound core have been identified as potent inhibitors of various protein tyrosine kinases (PTKs). mdpi.commdpi.com Overexpression of PTKs is frequently associated with unregulated cell proliferation and the development of tumors. mdpi.commdpi.com Specific derivatives have demonstrated inhibitory activity against B-Raf and Tie-2 kinases, which are crucial in cell growth and angiogenesis, respectively. mdpi.com

Furthermore, pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT signaling pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these derivatives can lead to the suppression of tumor growth. nih.gov Some of these compounds have also been observed to modulate the expression of NF-κB, a key transcription factor involved in inflammatory responses and cell survival. nih.gov

A significant focus of research on this compound derivatives has been their ability to control cell proliferation and induce apoptosis, or programmed cell death. These processes are fundamental to the development and treatment of cancer.

Novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes like thymidylate synthase, which is essential for DNA synthesis and repair. mdpi.com

In addition to inhibiting proliferation, certain pyrimidine-5-carbonitrile derivatives have been shown to be potent inducers of apoptosis in leukemia cell lines. nih.gov Mechanistic studies have revealed that these compounds can trigger caspase-3 dependent apoptosis, a key executioner in the apoptotic cascade. nih.gov This is often accompanied by cell cycle arrest, preventing the cancer cells from dividing and multiplying. nih.gov

| Derivative Class | Cell Line(s) | Observed Effect | Potential Mechanism of Action |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast Cancer) | Antiproliferative activity | Inhibition of protein tyrosine kinases (e.g., B-Raf, Tie-2), Thymidylate synthase inhibition |

| Pyrimidine-5-carbonitrile derivatives | K562 (Leukemia) | Apoptosis induction, Cell cycle arrest | Inhibition of PI3K/AKT pathway, Modulation of NF-κB, Caspase-3 activation |

The immunomodulatory potential of this compound derivatives is an emerging area of research. The immune system plays a crucial role in defending against pathogens and eliminating cancerous cells, and compounds that can modulate its activity are of great therapeutic interest.

One study has highlighted the ability of a substituted pyrimido[5,4-b]indole, a complex derivative of the 4-aminopyrimidine scaffold, to activate macrophages. mdpi.com Macrophages are key cells of the innate immune system that can be polarized into different functional phenotypes. This particular derivative was found to promote an anti-tumor phenotype in macrophages, enhancing their ability to phagocytose, or engulf, cancer cells. mdpi.com This activation was mediated through the Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns. mdpi.com Such findings suggest that this compound derivatives could be developed as adjuvants in cancer immunotherapy, boosting the body's natural defenses against tumors. mdpi.com Further research is needed to explore the effects of these derivatives on other immune cells, such as T-lymphocytes, and their potential to modulate cytokine production.

Applications in Antimicrobial and Antiviral Research

The essential role of a this compound derivative, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), in the biosynthesis of thiamine (Vitamin B1) in many microorganisms makes this pathway an attractive target for the development of novel antimicrobial agents. nih.gov

Thiamine pyrophosphate is an essential cofactor for many enzymes involved in carbohydrate and amino acid metabolism. frontiersin.org Bacteria and other microorganisms that synthesize their own thiamine rely on the production of HMP. nih.gov Therefore, compounds that can interfere with the synthesis or utilization of HMP can act as potent antimicrobial agents.

The biosynthesis of HMP is a complex process, and the enzymes involved, such as HMP-P kinase, are potential targets for inhibitors. frontiersin.org By blocking these enzymes, the supply of thiamine can be cut off, leading to the inhibition of microbial growth. This strategy is particularly promising because the thiamine biosynthesis pathway is absent in humans, suggesting that inhibitors of this pathway would have high selectivity for microbial pathogens with minimal toxicity to the host.

The principle of targeting the thiamine biosynthesis pathway has been demonstrated to be effective against pathogenic bacteria such as Salmonella typhimurium. This bacterium is a common cause of foodborne illness and possesses its own thiamine synthesis machinery.

Research has shown that bacimethrin, an antibiotic that is an analog of HMP, can inhibit the growth of S. typhimurium. nih.gov Its mechanism of action is believed to be the competitive inhibition of enzymes involved in the utilization of HMP for thiamine synthesis. nih.gov Furthermore, studies have elucidated the presence of a specific and active transport system for 2-methyl-4-amino-5-hydroxymethylpyrimidine in S. typhimurium, indicating the bacterium's reliance on this precursor. The characteristics of this transport system are summarized in the table below.

| Parameter | Value |

| Substrate | 2-methyl-4-amino-5-hydroxymethylpyrimidine (MAHMP) |

| Organism | Salmonella typhimurium |

| Transport System | Active Transport |

| Km | 0.07 µM |

| Vmax | 45 nmol·min-1·(g dry wt. cells)-1 |

| Energy Source | Glucose |

| Inhibitors | Cyanide, Azide, N-ethylmaleimide, 2,4-dinitrophenol, Carbonyl cyanide m-chlorophenylhydrazone |

This reliance on the uptake and metabolism of HMP-related compounds makes the thiamine biosynthesis pathway a validated target for the development of new antibacterial agents against S. typhimurium and other susceptible pathogens.

Potential in Cancer Research and Anticancer Therapies

The structural similarity of the this compound scaffold to endogenous purine (B94841) bases has made its derivatives a significant area of interest in oncology research. By acting as purine bioisosteres, these compounds can interfere with various cellular processes essential for cancer cell proliferation and survival.

Derivatives of this compound, particularly those fused with other heterocyclic systems like the thieno[2,3-d]pyrimidine core, have demonstrated notable cytotoxic and antiproliferative activities in preclinical studies. These compounds act as antimetabolites, competing with natural pyrimidine nucleosides and subsequently disrupting intracellular pathways to induce cytotoxicity. nih.gov The design of these derivatives often focuses on structural optimization to enhance their safety and efficacy. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated, showing that they are safe for normal human and mouse cell lines (MFC-10A and BLAB 3T3), which makes them suitable candidates for further antitumor activity investigation. nih.gov

The mechanism of cytotoxicity is often linked to the inhibition of key enzymes involved in cell growth and proliferation. Thienopyrimidine derivatives, for example, have been reported as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that promote cancer cell survival and proliferation. researchgate.net By blocking these enzymes, the compounds can effectively halt the cell cycle and induce apoptosis (programmed cell death). Further mechanistic studies on some 2,4-diamino-5-methyleneaminopyrimidine derivatives have shown they can induce cell cycle arrest and trigger mitochondrial-related apoptosis in cancer cells. nih.gov

Cancer cells are characterized by metabolic reprogramming to sustain their rapid growth and proliferation. nih.govuj.edu.pl One of the most significant alterations is an increased reliance on the de novo synthesis of nucleotides, including pyrimidines, which are the essential building blocks for DNA and RNA. frontiersin.orgsemanticscholar.org This heightened demand creates a metabolic vulnerability that can be exploited by targeted therapies.

Derivatives of this compound function as pyrimidine analogs or antimetabolites. nih.gov They can interfere with the pyrimidine biosynthesis pathway, leading to a depletion of the nucleotide pool required for nucleic acid synthesis. This disruption selectively harms rapidly dividing cancer cells while having a lesser effect on normal, resting cells that rely more on salvage pathways for their nucleotide supply. nih.gov Oncogene-driven cancers, in particular, exhibit a higher dependence on the de novo pyrimidine pathway, presenting an opportunity for precision therapy by targeting this dependency. nih.gov The development of pyrimidine analogs aims to create compounds that can be selectively taken up and metabolized by cancer cells, enhancing their targeted cytotoxic effect. nih.gov

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Thieno[2,3-d]pyrimidine derivatives, which incorporate the core 4-aminopyrimidine structure, have shown significant activity against breast, lung, and colorectal cancer cell lines.

In studies involving breast cancer, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines and 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates displayed potent antiproliferative effects against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines. nih.govresearchgate.netmdpi.com Similarly, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown strong cytotoxic activity against MCF-7 cells. rsc.org For colorectal cancer, 2,4-diamino-5-methyleneaminopyrimidine derivatives were found to be potent inhibitors of HCT116 and HT-29 cell proliferation. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been identified as effective EGFR inhibitors against lung cancer (A549) cell lines. tandfonline.com

The following table summarizes the in vitro anticancer activity of selected 4-aminopyrimidine derivatives against various cancer cell lines.

| Compound Class | Cancer Type | Cell Line | IC₅₀ (µM) | Reference |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | Breast Cancer | MCF-7 | 0.013 | nih.govresearchgate.net |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Compound 3) | Breast Cancer | MCF-7 | 0.045 | mdpi.com |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Compound 2) | Breast Cancer | MDA-MB-231 | 0.16 | mdpi.com |

| Thieno[2,3-d]pyrimidine Derivative (Compound l) | Breast Cancer | MDA-MB-231 | 27.6 | scielo.br |

| 2-Amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | Breast Cancer | MCF-7 | 0.48 | rsc.org |

| 2-Amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | Cervical Cancer | HeLa | 0.74 | rsc.org |

| 2,4-Diamino-5-methyleneaminopyrimidine (Compound 7i) | Colorectal Cancer | HCT116 | 4.93 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine (Compound 7i) | Colorectal Cancer | HT-29 | 5.57 | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative (Compound 5b) | Lung Cancer | A549 | 17.79 | tandfonline.com |

Development of Vitamin B1 Analogs and Thiaminephosphoric Acid Esters

This compound and its close structural relatives are fundamental precursors in the biosynthesis of thiamine (Vitamin B1). Specifically, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), in its pyrophosphate form (HMP-PP), is a key intermediate that condenses with a thiazole moiety to form thiamine. wikipedia.orgnih.govresearchgate.netnih.gov The biosynthesis and salvage pathways of thiamine are critical in many bacteria, fungi, and plants. nih.govresearchgate.net

Research into these pathways has led to the development of Vitamin B1 analogs that can act as metabolic inhibitors. One such antagonist is Bacimethrin, an analog of the HMP moiety of thiamine. nih.gov Bacimethrin inhibits the growth of certain bacteria by interfering with the thiamine biosynthesis pathway. Its inhibitory effects can be overcome by the addition of exogenous thiamine or HMP, confirming its mechanism of action as a competitive inhibitor in this specific metabolic pathway. nih.gov Understanding the enzymes involved, such as the kinase ThiD which phosphorylates HMP, provides a basis for designing more potent and specific inhibitors or analogs. nih.gov These investigations are not only crucial for developing potential antimicrobial agents but also for exploring biotechnological methods to increase thiamine content in food sources. wikipedia.org

Role as Precursors in Natural Product Biosynthesis

While pyrimidine rings are fundamental components of nucleic acids and cofactors like thiamine, their direct role as precursors in certain other areas of natural product biosynthesis is more nuanced.

The direct involvement of this compound as a precursor in the enzymatic conversion of α-amino acids to β-amino acids during the biosynthesis of natural products is not extensively documented in scientific literature. The biosynthesis of β-amino acids typically proceeds through pathways involving the rearrangement of α-amino acids or via polyketide-like synthesis pathways.

However, a related metabolic process involves the degradation of pyrimidines. The catabolism of pyrimidine bases like cytosine and uracil (B121893) results in the formation of β-alanine, a naturally occurring β-amino acid. utah.educreative-proteomics.com Similarly, the degradation of thymine (B56734) leads to β-aminoisobutyrate. davuniversity.org These β-amino acids can then be recycled for other biological processes; for instance, β-alanine is a precursor in the biosynthesis of Coenzyme A. creative-proteomics.com This represents a catabolic route to β-amino acids from pyrimidines, which is distinct from a role as a direct precursor in the conversion of a separate α-amino acid molecule within a larger biosynthetic pathway.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular attributes with high accuracy. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. irjweb.com For pyrimidine (B1678525) derivatives, theoretical calculations are often performed using software packages like Gaussian, employing methods such as DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)). mdpi.comirjweb.com

Energy analysis of different possible forms, such as tautomers, is also crucial. For amino-substituted heteroaromatic compounds like 4-Amino-5-methylpyrimidine, studies on related molecules have established that the amino tautomer is generally the most stable form, both in aqueous solutions and in the crystalline state. mdpi.com The optimized geometry provides key structural parameters, including bond lengths and bond angles, which can be compared with experimental crystallographic data to validate the computational model. mdpi.com

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| N1-C2 | 1.34 | C6-N1-C2 | 115.0 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |

| N3-C4 | 1.34 | C2-N3-C4 | 115.5 |

| C4-C5 | 1.43 | N3-C4-C5 | 122.0 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.5 |

| C6-N1 | 1.34 | C5-C6-N1 | 122.0 |

Note: Data are representative of a pyrimidine ring core and may not reflect the exact values for this compound. Values are derived from computational studies on similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict how the molecule will interact with other species and where charge transfer is most likely to occur. irjweb.com For pyrimidine derivatives, DFT calculations are used to determine the energies of these orbitals, providing insight into their electronic behavior and reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values are illustrative for a pyrimidine derivative and are highly dependent on the specific molecule and the computational method used.

Understanding the distribution of electron charge within a molecule is essential for explaining its reactivity, polarity, and intermolecular interactions. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from the results of quantum chemical calculations. researchgate.net These charges provide a quantitative picture of the electron distribution, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

The Atomic Polarizability Tensor (APT) provides a more detailed description of charge distribution. unicamp.br APT charges are derived from the derivatives of the dipole moment with respect to atomic coordinates and can offer insights into charge flux during molecular vibrations. Both Mulliken and APT charge analyses are valuable for understanding the electrostatic potential of this compound, which governs how it interacts with other polar molecules and biological receptors.

| Atom | Charge (e) |

|---|---|

| N1 (ring) | -0.55 |

| C2 (ring) | 0.30 |

| N3 (ring) | -0.60 |

| C4 (ring) | 0.25 |

| N (amino group) | -0.85 |

| C (methyl group) | -0.45 |

Note: These values are representative examples from computational studies on related amino- and methyl-substituted pyridine (B92270)/pyrimidine structures and are not specific to this compound. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). isfcppharmaspire.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target interactions.

Pyrimidine derivatives are known to interact with a wide range of biological targets, particularly protein kinases, which are key regulators in many cellular signaling pathways. nih.govmdpi.com Dysregulation of kinase activity is a hallmark of diseases like cancer, making them important therapeutic targets. isfcppharmaspire.com

Molecular docking simulations are used to place this compound or its derivatives into the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs). nih.govnih.govresearchgate.net The simulations calculate a binding energy or score, which estimates the binding affinity between the ligand and the protein. nih.gov The results also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, studies on related pyrimidine compounds have shown that the amino group and ring nitrogen atoms frequently form critical hydrogen bonds with amino acid residues like methionine, lysine (B10760008), and aspartic acid in the ATP-binding pocket of kinases. nih.govresearchgate.net

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| VEGFR1 | N/A | - | Inhibition confirmed | nih.gov |

| CHK2 | N/A | - | Inhibition confirmed | nih.gov |

| EGFR | 1M17 | Met769, Asp831, Lys721 | Hydrogen Bonding | researchgate.netmdpi.com |

| CDK2 | 1HCK | Thr165, Glu12, Lys33 | Hydrogen Bonding | nih.gov |

| ERK2 | 2OJJ | Met106 | General Interaction | isfcppharmaspire.com |

Computational studies play a crucial role in the early stages of drug discovery by predicting the potential pharmacological properties of compounds. By identifying likely biological targets through molecular docking, researchers can hypothesize the therapeutic applications of a molecule. For instance, if a this compound derivative shows strong binding affinity for a specific cancer-related kinase, it can be prioritized for further investigation as a potential anti-cancer agent. nih.gov

Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While detailed ADME predictions are beyond the scope of this section, the fundamental molecular properties derived from quantum chemical calculations (e.g., polarity, size, and electronic distribution) are inputs for these predictive models. For example, the compound 4-Amino-5-hydroxymethyl-2-methylpyrimidine, a structurally similar molecule, is known to be involved in the thiamine (B1217682) (vitamin B1) salvage pathway, a pharmacological action identified through biochemical and metabolic studies that can be explored computationally. drugbank.com The versatility of the pyrimidine scaffold allows it to be modified to target a vast array of biological processes, from antimicrobial to neurological applications, and computational predictions help navigate this chemical space. mdpi.com

Reaction Mechanism Elucidation

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, intermediates, and transition states. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from theoretical studies on analogous aminopyrimidine structures and fundamental principles of organic chemistry.

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction from reactants to products through a high-energy state known as the transition state or activated complex. mdpi.comelifesciences.orgnih.govarkat-usa.org Computational chemistry allows for the localization and characterization of these transient structures, providing critical information about the energy barriers of a reaction.

For aminopyrimidine derivatives, computational studies on related systems, such as dihydropyrimidinase, have utilized quantum mechanical cluster approaches based on density functional theory (DFT) to model the enzyme's active site and elucidate the reaction mechanism. researchgate.net These studies reveal that enzymatic reactions involving pyrimidine-like substrates often proceed through a series of steps, including nucleophilic attack and proton transfer, with the transition states stabilized by key amino acid residues in the active site. researchgate.net For instance, the hydrolysis of a pyrimidine ring might involve a nucleophilic attack by a hydroxide (B78521) ion, followed by proton abstraction and ring opening, with the transition state exhibiting partially formed and broken bonds. researchgate.net The energy of this transition state determines the rate of the reaction.

Table 1: Key Concepts in Transition State Theory

| Concept | Description |

|---|---|

| Transition State | The highest energy configuration along the reaction coordinate. It is an unstable, transient species. elifesciences.orgarkat-usa.org |

| Activated Complex | The molecular entity at the transition state, with partially formed and broken bonds. elifesciences.orgnih.gov |

| Reaction Coordinate | A parameter that represents the progress of a reaction from reactants to products. elifesciences.org |

| Potential Energy Surface | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. Transition states are saddle points on this surface. mdpi.comelifesciences.org |

Phosphorylation is a crucial biochemical process, and understanding its mechanism at a molecular level is vital. Computational studies on the phosphorylation of nucleoside analogs suggest that these reactions often proceed via an in-line displacement mechanism. nih.gov This mechanism involves the nucleophilic attack of a hydroxyl group on the phosphorus atom of a phosphate (B84403) donor (like ATP), with the attacking nucleophile, the phosphorus atom, and the leaving group aligned in a linear or near-linear geometry in the transition state.

Structure-Property Relationship Predictions

Computational models are powerful tools for predicting the physicochemical and biological properties of molecules based on their structure. These predictions are a cornerstone of modern drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry for predicting the biological activity of compounds. nih.gov By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity, QSAR models can guide the design of new, more potent molecules.

For aminopyrimidine derivatives, QSAR studies have been successfully applied to predict their activity as inhibitors of various enzymes, such as β-glucuronidase and protein kinases. nih.govdergipark.org.tr These studies often employ molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For instance, a QSAR study on aminopyrimidine derivatives as Mycobacterium tuberculosis protein kinase B inhibitors revealed a strong correlation between the predicted and experimental activities, highlighting the predictive power of such models.

Table 2: Common Molecular Descriptors in QSAR Studies of Aminopyrimidines

| Descriptor Type | Examples | Relevance to Reactivity and Activity |

|---|---|---|

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies | Govern electrostatic interactions, nucleophilicity, and electrophilicity. |

| Steric | Molecular volume, surface area, shape indices | Influence how a molecule fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular graph. |

The biological activity of the this compound scaffold can be significantly modulated by the introduction of different substituents. Computational studies, particularly 3D-QSAR and molecular docking, are instrumental in understanding and predicting these effects.

Studies on various aminopyrimidine derivatives have demonstrated that the nature and position of substituents play a crucial role in their biological activity. For example, in a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, the presence and length of an alkoxy chain at a specific position on an attached phenyl ring were found to be important for activity. nih.gov Similarly, a piperazinyl substituent at the C-4 position of the pyrimidine ring was identified as a key feature for potent inhibition. nih.govdergipark.org.tr

Molecular docking simulations can provide a visual and energetic understanding of how different substituents interact with the amino acid residues in the binding site of a target protein. For instance, hydrogen bond interactions between the aminopyrimidine ring and key residues in the hinge region of a kinase are often critical for inhibitory activity. nih.gov The addition of substituents that can form further favorable interactions, such as hydrogen bonds or hydrophobic interactions, can significantly enhance the binding affinity and, consequently, the biological activity. Conversely, bulky or unfavorably charged substituents can lead to steric clashes or electrostatic repulsion, thereby reducing activity. researchgate.netnih.gov

Vi. Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environment Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. For 4-Amino-5-methylpyrimidine, one would expect to observe distinct signals corresponding to the protons of the methyl group, the amino group, and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal would provide crucial structural information.

Aromatic Protons: The protons on the pyrimidine ring would appear in the aromatic region of the spectrum.

Methyl Protons: The methyl group protons would likely appear as a singlet in the upfield region.

Amino Protons: The protons of the amino group would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The carbon atoms of the pyrimidine ring would resonate in the downfield region of the spectrum.

Methyl Carbon: The carbon of the methyl group would appear at the most upfield position.

2D NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC), are used to determine the connectivity between protons and the carbon atoms to which they are directly attached. In an HMQC spectrum of this compound, cross-peaks would correlate the signals in the ¹H NMR spectrum with the signals of their directly bonded carbons in the ¹³C NMR spectrum, confirming the C-H connectivities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₇N₃), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating protonated molecules (e.g., [M+H]⁺). For this compound, this technique would be expected to produce a prominent ion corresponding to its protonated form, allowing for the confirmation of its molecular weight.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis